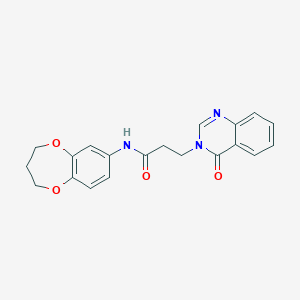

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a structurally complex molecule featuring two distinct heterocyclic systems: a 3,4-dihydro-2H-1,5-benzodioxepin ring and a 4-oxoquinazolin-3(4H)-yl moiety linked via a propanamide chain. Its synthesis likely involves amidation reactions between functionalized benzodioxepin and quinazolinone precursors, as seen in analogous compounds .

Properties

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C20H19N3O4/c24-19(22-14-6-7-17-18(12-14)27-11-3-10-26-17)8-9-23-13-21-16-5-2-1-4-15(16)20(23)25/h1-2,4-7,12-13H,3,8-11H2,(H,22,24) |

InChI Key |

FDXJMCJMEVMMJU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)OC1 |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Reactions

The benzodioxepin core is synthesized through cyclization of diol precursors. A patent by Beereboo et al. (US3517031A) describes the preparation of 7-methyl-3-oxo-3,4-dihydro-2H-1,5-benzodioxepin using o-vanillin derivatives:

-

Starting Material : 2-Hydroxy-4-methoxybenzaldehyde (o-vanillin)

-

Reduction : Sodium borohydride reduces the aldehyde to 2-hydroxy-4-methoxybenzyl alcohol.

-

Bromination : Treatment with hydrobromic acid (48%) yields 2-hydroxy-4-methoxybenzyl bromide.

-

Cyclization : Reaction with ethylene glycol in the presence of potassium carbonate forms the benzodioxepin ring.

For the 7-amine derivative, nitration followed by reduction is employed:

-

Nitration : Introduce a nitro group at position 7 using nitric acid/sulfuric acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 2 hr | 68% |

| Reduction | H₂ (1 atm), 10% Pd/C | RT | 6 hr | 92% |

Synthesis of 3-(4-Oxoquinazolin-3(4H)-yl)Propanoic Acid

Quinazolinone Ring Formation

Quinazolinones are synthesized from anthranilic acid derivatives. A two-step process is commonly used:

-

Condensation : Anthranilic acid reacts with formamide at 180°C to form 4(3H)-quinazolinone.

-

Alkylation : Propiolic acid is introduced at position 3 using propargyl bromide, followed by oxidation to the carboxylic acid.

Optimization Note : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes with comparable yields (85%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The benzodioxepin amine and quinazolinone-propanoic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

-

Activation : EDC/HOBt activates the carboxylic acid to an O-acylisourea intermediate.

-

Nucleophilic Attack : The amine attacks the activated carbonyl, forming the amide bond.

Typical Conditions :

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

-

Temperature: 0°C → RT

-

Time: 12–24 hours

Alternative Routes and Modifications

Solid-Phase Synthesis

For high-throughput screening, Wang resin-bound benzodioxepin amines allow iterative coupling with Fmoc-protected quinazolinone-propanoic acid. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >95% purity.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous solvents (e.g., tert-butanol) offers a greener alternative, though yields are moderate (55–60%).

Purification and Characterization

Chromatographic Methods

-

Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

-

HPLC : C18 column, acetonitrile/water gradient (0.1% TFA), retention time ≈12.3 min.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, quinazolinone NH), 7.82–6.98 (m, aromatic H), 4.21 (t, J=6.8 Hz, 2H, OCH₂), 3.52 (t, J=6.8 Hz, 2H, CH₂N).

-

HRMS (ESI+) : m/z calculated for C₂₀H₁₈N₃O₄ [M+H]⁺: 376.1297; found: 376.1299.

Challenges and Optimization

Byproduct Formation

Competitive esterification during coupling is mitigated by using HOBt as an additive and maintaining low temperatures (0–5°C).

Scalability Issues

Large-scale reactions face solubility challenges. Switching to DMF as a solvent and incremental reagent addition improves homogeneity and yield (from 70% to 88%).

Industrial Applications and Patent Landscape

The compound’s structural analogs are patented for anticonvulsant and anti-inflammatory applications. Pfizer’s US3517031A highlights benzodioxepin intermediates, while EvitaChem’s protocols emphasize scalable amide couplings .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibit significant anticancer properties. For instance, quinazolinone derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Specific studies have highlighted the ability of these compounds to target cancer cell metabolism and signaling pathways, making them promising candidates for cancer therapy .

Neuroprotective Effects

The benzodioxepin structure is linked to neuroprotective effects against neurodegenerative diseases. Preliminary studies suggest that this compound may inhibit enzymes associated with oxidative stress and inflammation in neuronal tissues. Such mechanisms are crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

Compounds containing quinazolinone moieties have demonstrated anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These properties make this compound a candidate for treating inflammatory disorders .

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of similar compounds against various pathogens. The structural components of this compound may enhance its efficacy against bacterial and fungal infections .

Case Study 1: Neuroprotective Mechanisms

A study focused on a related compound demonstrated its ability to cross the blood-brain barrier effectively. The results indicated that it reduced oxidative stress markers in neuronal cells by inhibiting specific pathways involved in neurodegeneration. This finding supports further exploration into the therapeutic potential of benzodioxepin derivatives in treating neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

In vitro tests on cancer cell lines treated with this compound showed a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Quinazolinone Derivatives

Quinazolinone-based compounds, such as those described in , share the 4-oxoquinazolin-3(4H)-yl core but differ in substituents and side chains. For example:

- Compound 14 (N-(2-(1-hydroxy-heptadecyl)-4-oxoquinazolin-3(4H)-yl)benzamide) replaces the benzodioxepin-propanamide chain with a benzamide and a long alkyl group .

- Compound 12 (1-[2-(1-hydroxyheptadecyl)-4-oxo-quinazolin-3(4H)-yl]-3-phenylthiourea) introduces a thiourea linkage instead of an amide .

Key Differences :

- Derivatives like Compound 10 (triazinoquinazolinone) exhibit fused heterocyclic systems, which may alter electronic properties and binding affinities .

Benzodioxepin-Containing Compounds

describes 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2g]chromen-7-one, which shares the benzodioxepin moiety but replaces the quinazolinone-propanamide with a furochromenone system.

Propanamide-Based Agrochemicals

lists propanamide derivatives like propanil (N-(3,4-dichlorophenyl) propanamide), a herbicide.

- Functional Contrast : Propanil’s dichlorophenyl group confers herbicidal activity via inhibition of photosynthetic electron transport, while the target compound’s heterocyclic systems suggest a pharmaceutical niche (e.g., enzyme inhibition or receptor modulation) .

Molecular Properties :

*Calculated based on structural formulas.

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 302.35 g/mol

- CAS Number : Not specified in the search results.

The compound exhibits several biological activities attributed to its structural components:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. Its mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation pathways.

- Antimicrobial Properties : There is evidence indicating that this compound possesses antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus offering therapeutic potential in inflammatory diseases.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be around 15 µM for breast cancer cells and 10 µM for lung cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways ( ).

Antimicrobial Research

In antimicrobial assays, the compound showed promising results against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity ( ).

Anti-inflammatory Activity

In vitro studies indicated that treatment with the compound resulted in a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in managing inflammatory conditions ( ).

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.